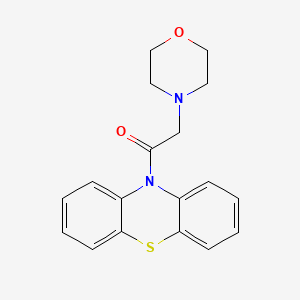

2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone

Description

Contextualization within Phenothiazine (B1677639) Chemistry Research

Phenothiazine, an organic compound with the formula S(C₆H₄)₂NH, and its derivatives are highly bioactive and have found widespread application. wikipedia.org The history of phenothiazine chemistry began with the synthesis of a derivative, methylene (B1212753) blue, in 1876. wikipedia.org This pioneering work in medicinal chemistry led to the exploration of numerous phenothiazine derivatives and their activities. wikipedia.org

Phenothiazines represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. researchgate.net Initially gaining prominence as antihistamines and later as antipsychotics in the 1940s and 1950s, their clinical use continues today. researchgate.net The phenothiazine structure is often described as a "parent molecule" or a prototypical pharmaceutical lead structure. wikipedia.orgresearchgate.net The tricyclic system is a key feature, and its ability to cross the blood-brain barrier has made it particularly attractive for developing drugs targeting the central nervous system. researchgate.net Modern research continues to uncover the potential of phenothiazine derivatives in various therapeutic areas, including as antibacterial, antiviral, antitumor, and anti-inflammatory agents. researchgate.netmdpi.com

Rationale for Investigating 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone as a Research Scaffold

The scientific rationale for investigating this compound as a research scaffold stems from its unique molecular architecture, which combines the well-established phenothiazine core with a morpholine (B109124) ring. evitachem.com The phenothiazine nucleus is a privileged pharmacophore, forming the basis of numerous drugs with diverse effects. researchgate.netmdpi.com

The inclusion of a morpholine ring is a common strategy in medicinal chemistry intended to enhance a compound's physicochemical properties. evitachem.com Specifically, the morpholine moiety can contribute to improved solubility and biological activity. evitachem.com The ethanone (B97240) linker connecting the phenothiazine and morpholine parts offers a synthetically accessible point for further chemical modifications. This structural versatility allows researchers to create libraries of related compounds with potentially fine-tuned pharmacological profiles. The compound has been specifically investigated as a lead for neuropsychiatric disorders and for its potential antimicrobial properties, highlighting its value as a foundational structure for drug discovery. evitachem.com

Overview of Research Approaches and Methodologies Employed

The investigation of this compound and its analogues involves a multi-step process encompassing synthesis, characterization, and biological evaluation.

Synthesis: The synthesis of this compound typically begins with phenothiazine as the starting material. evitachem.com The core reaction is an acylation process where the phenothiazine is reacted with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of morpholine to form the desired product. evitachem.com Following the reaction, the compound is purified using standard techniques like recrystallization or chromatography to ensure high purity. evitachem.com

Characterization: To confirm the chemical structure and purity of the synthesized compounds, a suite of analytical techniques is employed. These methods are standard in organic and medicinal chemistry research:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon-hydrogen framework of the molecule. evitachem.comresearchgate.net

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the compound. evitachem.comresearchgate.net

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. researchgate.net

X-ray Crystallography: Provides detailed, three-dimensional information about the molecular structure in the solid state. researchgate.netnih.gov For instance, crystallographic studies on the related compound 1-(10H-phenothiazin-10-yl)ethanone show the phenothiazine unit has a characteristic butterfly conformation. nih.gov

Biological Evaluation: The pharmacological potential of new phenothiazine derivatives is assessed through a variety of in vitro biological assays. The specific assays depend on the therapeutic target. For example, in the development of new antitumor agents, the antiproliferative activity is tested against various human cancer cell lines.

Table 1: Examples of Biological Activity Data for Phenothiazine and Morpholine-Containing Derivatives

| Compound/Derivative Class | Cell Line/Organism | Assay Type | Measured Activity (IC₅₀/MIC) |

|---|---|---|---|

| Phenothiazine-1,2,3-triazole hybrid (3b) | MGC-803 (Stomach Cancer) | Antiproliferative | IC₅₀: 0.5 µM |

| Phenothiazine-1,2,3-triazole hybrid (3b) | EC-109 (Esophageal Cancer) | Antiproliferative | IC₅₀: 1.1 µM |

| Phenothiazine-1,2,3-triazole hybrid (3b) | PC-3 (Prostate Cancer) | Antiproliferative | IC₅₀: 2.3 µM |

| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver Cancer) | Anticancer | IC₅₀: 8.50 µM |

| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver Cancer) | Anticancer | IC₅₀: 11.42 µM |

| Phenothiazine Ketone Analogues | Staphylococcus aureus | Antimicrobial | MIC: 8–16 µg/mL |

| Phenothiazine Ketone Analogues | Mycobacterium tuberculosis | Antimicrobial | MIC: 64–128 µg/mL |

Data presented is for structurally related compounds to illustrate the types of research findings in this area of medicinal chemistry. mdpi.comrsc.orgvulcanchem.com

These comprehensive research methodologies, from synthesis to biological testing, are crucial for elucidating the structure-activity relationships (SAR) of new derivatives and advancing the development of novel therapeutic agents based on the this compound scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-18(13-19-9-11-22-12-10-19)20-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)20/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFMQSRGRPMPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672365 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Synthesis of 2 Morpholino 1 10h Phenothiazin 10 Yl 1 Ethanone and Its Analogues

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach to phenothiazine (B1677639) construction often involves disconnecting the tricyclic system back to simpler, more readily available precursors. researchgate.net For the target compound, 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone, the primary disconnection is at the nitrogen-acyl bond, leading to phenothiazine and a morpholino-ethanone equivalent, such as 2-morpholinoacetyl chloride. Another key disconnection is at the nitrogen of the morpholine (B109124) ring, suggesting a precursor like 1-(10H-phenothiazin-10-yl)-2-haloethanone which can then undergo nucleophilic substitution with morpholine.

The synthesis of the phenothiazine core itself can be approached through several strategic disconnections. Common strategies include the cyclization of 2-substituted diphenyl sulfides or the Smiles rearrangement of o-aminodiphenyl sulfides. researchgate.netwikipedia.org The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has proven to be a synthetically valuable tool for accessing phenothiazine scaffolds. researchgate.net

Classical Synthetic Routes

Traditional methods for synthesizing phenothiazine derivatives have been well-documented, relying on fundamental organic reactions such as alkylation, acylation, and condensation. evitachem.comsemanticscholar.orgresearchgate.net These routes often involve multiple steps and have been refined over decades.

Alkylation and acylation at the N-10 position of the phenothiazine ring are the most direct methods for introducing side chains. The synthesis of this compound typically begins with phenothiazine as the starting material. evitachem.com The key step is an acylation reaction at the nitrogen atom of the phenothiazine ring. evitachem.com

One common method involves a two-step sequence. First, phenothiazine is acylated with a haloacetyl halide, such as chloroacetyl chloride, to form a 10-haloacetylphenothiazine intermediate. nih.gov This intermediate is then subjected to a nucleophilic substitution reaction with morpholine, where the morpholine nitrogen displaces the halide to form the final product. A similar reaction involves stirring 2-chloroacetylphenothiazine (B8724782) with morpholine in ethanol (B145695) to yield the corresponding 2-morpholino derivative. researchgate.net

Direct acylation using an appropriate acylating agent, like morpholinoacetyl chloride, in the presence of a base is another viable route. evitachem.com The N-H proton of phenothiazine is sufficiently acidic to be removed by a suitable base, generating a nucleophilic anion that readily reacts with electrophilic acylating agents. nih.gov

Table 1: Examples of N-Acylation Reactions of Phenothiazine

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Phenothiazine | Chloroacetyl chloride | Dry benzene (B151609) | 10-Chloroacetylphenothiazine |

| 10-Chloroacetylphenothiazine | Morpholine | Ethanol | This compound |

This interactive table summarizes common acylation reactions used in the synthesis of phenothiazine derivatives.

Condensation reactions are fundamental to building the phenothiazine core itself from simpler aromatic precursors. A classic method involves the condensation of diphenylamine (B1679370) with sulfur, first reported by Bernthsen in 1883. wikipedia.orgresearchgate.net More advanced methods provide better control and substrate scope.

One such approach is a three-component reaction using simple and readily available starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts to selectively produce phenothiazines under metal-free, aerobic conditions. rsc.org Another documented synthesis involves the condensation of anilines with cyclohexanone, followed by heating the resulting Schiff bases with sulfur. semanticscholar.org Condensation reactions can also be employed to build analogues, for example, by reacting heterocyclic aldehydes or ketones. mdpi.com

The synthesis of complex phenothiazine analogues often requires multi-step sequences. These schemes allow for the introduction of various substituents on the phenothiazine rings. A typical sequence might start with the synthesis of a substituted diphenylamine, followed by thionation (cyclization with sulfur) to form the phenothiazine core, and subsequent functionalization at the N-10 position. researchgate.netresearchgate.net

For instance, a synthesis could begin with the condensation of a substituted aniline (B41778) and a phenol (B47542) to form a diphenylamine derivative. researchgate.net This intermediate is then cyclized using sulfur and a catalyst like iodine to yield the substituted phenothiazine. researchgate.net The final step would be the acylation of the N-10 position as described previously. Continuous-flow synthesis technology has also been applied in a telescoped, multi-step process for the derivatization of the phenothiazine core, showcasing a modern approach to these schemes. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Methods

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable synthetic methods in organic chemistry. This trend has been applied to the synthesis of phenothiazines, focusing on reducing hazardous waste, improving energy efficiency, and using safer reagents. researchgate.netresearchgate.net

One green approach involves the use of iron-catalyzed tandem C-S/C-N cross-coupling reactions, which provides an efficient and environmentally friendly alternative to methods using palladium or copper catalysts. researchgate.net Another strategy is the use of continuous flow chemistry, which can lead to more efficient and safer multi-step transformations, contributing to sustainable processes. researchgate.net One-pot, multi-component reactions are also a cornerstone of green chemistry, as they reduce the number of steps and purification procedures required. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. orientjchem.orgsphinxsai.com The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity. mdpi.comorientjchem.orgresearchgate.net

This technology has been successfully applied to various steps in phenothiazine synthesis, including heterocyclic ring formation, aromatic nucleophilic substitution, and condensation reactions. mdpi.comresearchgate.net For example, the cyclization of substituted diphenylamines to form the phenothiazine ring can be achieved efficiently under microwave irradiation, even with bulky substituents that hinder the reaction under classical conditions. researchgate.net The thionation of biphenyl (B1667301) amines to provide phenothiazine derivatives has also been successfully carried out using microwaves, offering a two-step, environmentally benign method. researchgate.netorientjchem.org These microwave-assisted protocols often use solid supports or solvent-free conditions, further enhancing their green credentials. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenothiazine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Ring Cyclization | Hours to Days | Minutes | Often significant | researchgate.net |

| Thionation | Several hours | Minutes | Better yield | orientjchem.org |

This interactive table compares reaction times and outcomes for conventional and microwave-assisted synthesis methods for phenothiazine derivatives, highlighting the efficiency of the latter.

Catalyst Development and Application

The synthesis of this compound and its analogues hinges on the effective N-acylation of the phenothiazine core. The development of catalytic systems for this transformation has been a key area of research, with a focus on improving reaction rates and yields.

A common approach involves the use of a strong base as a catalyst to deprotonate the nitrogen atom of the phenothiazine ring, thereby increasing its nucleophilicity towards the acylating agent. Sodium hydride (NaH) is a frequently employed catalyst in this context, often used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, in the synthesis of N-phosphorylated phenothiazine, a related transformation, the choice of base was shown to be critical, with NaH providing a significantly higher yield in DMF compared to potassium carbonate (K2CO3) under microwave irradiation.

Phase-transfer catalysts (PTCs) have also been explored for the N-alkylation and N-acylation of phenothiazine derivatives. PTCs, such as quaternary ammonium salts, facilitate the transfer of the phenothiazide anion from the solid or aqueous phase to the organic phase where the reaction with the acylating agent occurs. This method can offer advantages in terms of milder reaction conditions and the use of less hazardous solvents.

More recently, solvent-free synthetic methods have been developed, offering a greener alternative. One such method for the preparation of N-acetyl phenothiazine utilizes phosphorus pentachloride (PCl5) as a catalyst. This solid-phase reaction proceeds by grinding the reactants together at room temperature, providing the N-acylated product in high yield without the need for a solvent. This approach is not only environmentally friendly but also simplifies the work-up procedure.

Enzymatic catalysis represents another frontier in the synthesis of N-acyl phenothiazines. Lipases, for example, have been shown to be effective catalysts for N-acylation reactions, offering high selectivity under mild conditions. While not yet specifically reported for this compound, this biocatalytic approach holds promise for future synthetic strategies.

The following table summarizes the impact of different catalysts on the N-functionalization of phenothiazine based on available literature for analogous reactions.

| Catalyst | Reaction Type | Solvent | Heating | Yield (%) |

| NaH | N-phosphorylation | DMF | Reflux | 52 |

| K2CO3 | N-ethylation | Toluene (B28343) | Microwave | 80 |

| PCl5 | N-acetylation | Solvent-free | Grinding | >95 |

Solvent Optimization in Synthetic Pathways

The choice of solvent plays a crucial role in the outcome of the synthesis of this compound and its analogues, influencing reaction rates, yields, and even the product distribution. The N-acylation of phenothiazine is typically carried out in anhydrous aprotic solvents to prevent the hydrolysis of the acylating agent and any reactive intermediates.

Commonly used solvents include toluene, benzene, tetrahydrofuran (THF), and dimethylformamide (DMF). The polarity of the solvent can significantly affect the reaction. For instance, in the N-phosphorylation of phenothiazine using sodium hydride as a catalyst, a higher yield was observed in the more polar solvent DMF (52%) compared to the less polar toluene (15%). This suggests that polar aprotic solvents are better at solvating the intermediate sodium phenothiazide salt, thereby enhancing its reactivity.

In some synthetic procedures for related N-acylphenothiazines, such as the reaction of 10H-phenothiazine with chloroacetyl chloride, dry benzene has been used as the solvent with reflux conditions. beilstein-journals.org Tetrahydrofuran (THF) is another common solvent for the initial formation of the N-acyl chloride intermediate from phenothiazine. nih.gov

Interestingly, studies on the synthesis of related heterocyclic compounds have shown that seemingly minor changes in the solvent system can have a profound impact. For example, in the synthesis of aroyl-S,N-ketene acetals, omitting an alcohol co-solvent (ethanol) from a 1,4-dioxane (B91453) solvent system led to a significant increase in product yield. This was attributed to the prevention of side reactions of the alcohol with reactive intermediates. Furthermore, the use of "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be a viable and sustainable alternative to traditional solvents like 1,4-dioxane, providing comparable yields.

The following table illustrates the effect of solvent choice on the yield of N-functionalized phenothiazines in analogous reactions.

| Solvent | Catalyst | Reaction Type | Yield (%) |

| DMF | NaH | N-phosphorylation | 52 |

| Toluene | NaH | N-phosphorylation | 15 |

| 1,4-Dioxane | Et3N | Aroyl-S,N-ketene acetal (B89532) synthesis | High |

| 2-MeTHF | Et3N | Aroyl-S,N-ketene acetal synthesis | 91-95 |

Purification and Isolation Techniques for Research Grade Material

Obtaining this compound in high purity is essential for its use in research investigations. The primary methods for the purification of this and related N-acylphenothiazines are recrystallization and column chromatography. evitachem.com

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For many phenothiazine derivatives, ethanol is a suitable recrystallization solvent. researchgate.net The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For some phenothiazine derivatives, a mixture of solvents like dichloromethane/methanol (B129727) can be effective for recrystallization. rsc.org

Column chromatography is a versatile purification technique used to separate the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase. Silica gel is the most common stationary phase for the purification of N-acylphenothiazines. The mobile phase, or eluent, is a solvent or a mixture of solvents that is passed through the column. The polarity of the eluent is a key parameter that is optimized to achieve good separation. For phenothiazine derivatives, non-polar to moderately polar solvent systems are typically employed. A common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. rsc.org The ratio of the solvents is adjusted to control the elution of the compounds from the column. For example, a gradient of increasing ethyl acetate in hexanes might be used to first elute non-polar impurities, followed by the desired product.

The following table provides examples of purification techniques used for phenothiazine derivatives.

| Purification Method | Stationary Phase | Eluent/Solvent | Compound Type |

| Column Chromatography | Silica Gel | CH2Cl2/Hexanes (1:9 v/v) | N-Arylphenothiazine |

| Recrystallization | Ethanol | - | N-Acylphenothiazine |

| Recrystallization | CH2Cl2/Methanol | - | N-Arylphenothiazine |

Synthesis of Labeled or Derivatized Analogues for Specific Research Investigations

The synthesis of labeled or derivatized analogues of this compound is crucial for various research applications, including metabolic studies, bioimaging, and structure-activity relationship (SAR) investigations.

Derivatized Analogues for Functional Studies: The synthesis of derivatized analogues involves the introduction of specific functional groups to probe biological interactions or to impart new properties to the molecule, such as fluorescence. For example, a fluorescent tag could be incorporated by modifying the phenothiazine ring or the morpholine moiety. This could be achieved by starting with a functionalized phenothiazine, for instance, one bearing a nitro group that can be reduced to an amine and subsequently coupled to a fluorescent dye.

Another strategy for derivatization is to modify the linker between the phenothiazine and the morpholine group. For example, in the development of phenothiazine-based histone deacetylase (HDAC) inhibitors, researchers have synthesized analogues with different linker lengths and rigidities to optimize binding to the target enzyme. researchgate.net Similarly, the synthesis of N-phenylphenothiazine derivatives with various electron-donating and electron-withdrawing substituents has been explored to tune their photoredox properties for applications in catalysis. These examples highlight the versatility of the phenothiazine scaffold for the synthesis of a wide range of derivatized analogues for specific research investigations.

Structure Activity Relationship Sar Studies of 2 Morpholino 1 10h Phenothiazin 10 Yl 1 Ethanone Derivatives

Systematic Modification of the Phenothiazine (B1677639) Moiety

The tricyclic phenothiazine core is a primary determinant of the molecule's pharmacological profile. Alterations to this moiety, either by adding substituents or by modifying the ring system itself, have profound effects on biological activity.

Substituent Effects on Biological Interactions

The introduction of substituents onto the phenothiazine ring system is a key strategy for modulating biological activity. The position and electronic nature of these substituents are critical. For many phenothiazine derivatives, substitution at the C-2 position is considered optimal for enhancing activity, particularly neuroleptic and cytotoxic effects. nih.gov

Electron-withdrawing groups at the C-2 position generally increase the potency of phenothiazine derivatives. slideshare.net This is attributed to the altered electronic distribution within the tricyclic system, which can enhance binding affinity to target receptors. The relative potency of antipsychotic activity has been shown to increase with the electron-withdrawing strength of the substituent at this position. cutm.ac.in For instance, a trifluoromethyl (-CF3) group at C-2 confers greater potency than a chlorine (-Cl) atom, which in turn is more potent than an acetyl (-COCH3) group. cutm.ac.in

In the context of cytotoxic activity against liver cancer cell lines, the presence of a chloro group on the phenothiazine ring has been shown to be a significant factor. nih.gov Studies comparing derivatives with and without this substitution demonstrate that the chloro moiety can substantially influence the compound's potency. nih.gov

Table 1: Effect of C-2 Substituent on Phenothiazine Activity

| Substituent at C-2 | Relative Potency/Activity |

|---|---|

| -OH | Low |

| -H | Moderate |

| -COCH3 | High |

| -Cl | Higher |

| -CF3 | Highest |

Data derived from general observations on phenothiazine antipsychotic activity. cutm.ac.in

Ring System Modifications and Their Impact on Activity

A more fundamental modification to the phenothiazine core involves the replacement of one or both of its benzene (B151609) rings with nitrogen-containing heterocyclic rings, such as pyridine (B92270), to form azaphenothiazines. mdpi.comnih.gov This alteration creates a new chemical scaffold, such as pyridobenzothiazines (one pyridine ring) or dipyridothiazines (two pyridine rings), and can dramatically change the compound's biological properties, often leading to potent anticancer agents. nih.govmdpi.comresearchgate.netnih.gov

Table 2: Impact of Phenothiazine Ring System Modification on Anticancer Activity

| Ring System | Example Compound | Target Cancer Cell Line | Activity (IC50) |

|---|---|---|---|

| Phenothiazine | Chlorpromazine (B137089) | Various | Varies |

| 1,6-Diazaphenothiazine | 10H-1,6-Diazaphenothiazine | Breast Cancer (MCF-7) | 4.8 µg/mL |

| 3,6-Diazaphenothiazine | 10H-3,6-Diazaphenothiazine | Breast Cancer (MCF-7) | 1.9 µg/mL |

Data sourced from studies on azaphenothiazine derivatives. mdpi.com

Exploration of the Morpholino Ring Variations

The morpholine (B109124) ring, attached to the ethanone (B97240) linker, also plays a significant role in the molecule's activity. Its replacement or modification provides another avenue for SAR exploration.

Bioisosteric Replacements of the Morpholine Ring

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the aim of enhancing activity or optimizing pharmacokinetic properties. A common bioisostere for the morpholine ring is the piperazine (B1678402) ring. jocpr.com Phenothiazine derivatives featuring a piperazine moiety are prevalent and include several clinically used antipsychotic drugs. drugbank.com

While both morpholine and piperazine are six-membered heterocyclic amines, the presence of a second nitrogen atom in piperazine offers an additional site for substitution. This allows for the introduction of various chemical groups, which can fine-tune the molecule's interaction with its target. For example, attaching a hydroxyethyl (B10761427) group to the distal nitrogen of a piperazine ring has been shown to substantially increase the antipsychotic activity of some phenothiazines. cutm.ac.in In contrast, for certain classes of phenothiazine-based antipsychotics, direct replacement of a dimethylamino group with a morpholinyl group has been reported to decrease activity, suggesting that the specific nature of the heterocyclic ring is critical for optimal interactions. nih.gov

Table 3: Comparison of Morpholine and Bioisosteric Replacements in Phenothiazine Derivatives

| Heterocyclic Ring | Key Feature | General Impact on Antipsychotic Activity |

|---|---|---|

| Morpholine | Contains an oxygen atom, acts as H-bond acceptor. | Can be less potent than piperazine derivatives in some series. |

| Piperazine | Contains a second nitrogen atom, allowing further substitution. | Often associated with high potency; substitution at N-4 is critical. |

| Piperidine | Lacks the second heteroatom. | Activity is generally lower than corresponding piperazine analogues. |

This table represents generalized SAR trends for antipsychotic phenothiazines. nih.govcutm.ac.in

Positional Isomers and Stereochemical Influence

The influence of positional isomers and stereochemistry of the morpholine ring in the context of 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone derivatives is not extensively detailed in the available literature. SAR studies have predominantly focused on modifications of the phenothiazine core and the linker. Theoretical considerations suggest that altering the attachment point on the morpholine ring or introducing chiral centers could impact the molecule's conformation and its ability to fit into a biological target's binding site. However, specific research findings detailing these relationships for this particular class of compounds are limited.

Manipulation of the Ethanone Linker

The ethanone linker, which connects the phenothiazine nitrogen to the morpholine ring, is a critical component for determining the spatial relationship between these two key moieties. Variations in the length and structure of this linker can significantly affect biological activity. nih.gov

Research on the cytotoxic effects of phenothiazine derivatives has shown that the length of the carbon chain linker is a significant factor. nih.gov In one study, the effect of linker length (one vs. two carbons between the carbonyl group and the terminal amine) was found to be dependent on the substituents present on the other parts of the molecule. For derivatives with a chloro substituent on the phenothiazine ring, increasing the linker length from one carbon (glycinamides) to two carbons (β-alaninamides) resulted in decreased cytotoxicity. nih.gov Conversely, for derivatives with a 4-fluorobenzylamino group, the opposite trend was observed, where a longer linker led to increased cytotoxicity. nih.gov This demonstrates a complex interplay between the different molecular components. For classic neuroleptic phenothiazines, a three-carbon chain between the ring nitrogen and the side-chain amino nitrogen is generally considered optimal for activity. slideshare.net

Table 4: Effect of Linker Length on Cytotoxicity (IC50 in µM) of Phenothiazine Derivatives

| Terminal Amine Group | Linker Length (n=1) | Linker Length (n=2) |

|---|---|---|

| Chloro-substituted | High Cytotoxicity | Lower Cytotoxicity |

| 4-Fluorobenzylamino | Moderate Cytotoxicity | Higher Cytotoxicity |

Data derived from a study on cytotoxic phenothiazine derivatives, where n=1 corresponds to a 2-amino-1-ethanone linker and n=2 corresponds to a 3-amino-1-propanone linker. nih.gov

Chain Length Variations and their Pharmacological Consequences

The length and structure of the side chain attached to the nitrogen atom of the phenothiazine core are paramount in determining the biological activity of its derivatives. For antipsychotic activity, a three-carbon chain separating the phenothiazine ring nitrogen and the terminal amino group is generally considered optimal. cutm.ac.in Deviations from this optimal length, either shortening or lengthening the chain, can lead to a significant decrease in potency.

Studies on various phenothiazine derivatives have elucidated the following key points:

Optimal Length: A linker of three carbons between the core and the terminal nitrogen is crucial for maximum antipsychotic activity. cutm.ac.in

Chain Branching: The introduction of small alkyl groups, creating a branch at the β-position of the side chain, typically reduces the pharmacological activity. cutm.ac.in

Metabolic Influence: The side chain's structure also affects the metabolic pathways of the compound. A three-carbon aliphatic side chain tends to favor the formation of sulfoxide (B87167) metabolites. nih.gov In contrast, a shorter two-carbon chain, such as in promethazine, can lead to different metabolic products through radical dimerization and hydroxylation. nih.gov

Activity Modulation in Other Contexts: In the development of phenothiazine hybrids as inhibitors of the farnesyltransferase (FTase) enzyme, a shorter carbon chain between the phenothiazine nitrogen and an amide group was found to decrease inhibitory action. mdpi.com Conversely, for certain antimalarial phenothiazine derivatives, chain lengths of four to six carbons were associated with the most effective compounds against resistant P. falciparum. mdpi.com

The following table summarizes the observed effects of chain length variations on the pharmacological properties of phenothiazine derivatives.

| Chain Modification | Pharmacological Consequence | Reference |

| Three-carbon chain (propyl) between N10 and amine N | Considered optimal for maximal antipsychotic activity. | cutm.ac.in |

| Two-carbon chain (ethyl) | Leads to different metabolic pathways (hydroxylation, dimerization) compared to three-carbon chains; often less potent. | nih.gov |

| Four- to six-carbon chain | Found to be most effective in certain antimalarial phenothiazine hybrids. | mdpi.com |

| Branching at the β-carbon of the side chain | Decreases antipsychotic activity. | cutm.ac.in |

| Shorter chain in FTase inhibitor hybrids | Resulted in decreased enzyme inhibition. | mdpi.com |

Bioisosteric Replacements of the Carbonyl Group

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties, pharmacokinetic profile, or potency while retaining its fundamental biological activity. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com

In the structure of this compound, the carbonyl group (C=O) is a key functional moiety. It is a polar group that can participate in hydrogen bonding as an acceptor. Replacing this group with bioisosteres can modulate these interactions and other properties like metabolic stability. While specific studies on the bioisosteric replacement of the carbonyl group in this exact molecule are not prevalent, general principles of medicinal chemistry identify several nonclassical bioisosteres for the carbonyl function. u-tokyo.ac.jp These replacements can alter polarity, bond angles, and metabolic susceptibility. nih.govresearchgate.net

Potential bioisosteric replacements for a carbonyl group are listed in the table below.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

| Carbonyl (C=O) | Sulfoxide (S=O) | Mimics the steric and electronic properties; can act as a hydrogen bond acceptor. | u-tokyo.ac.jp |

| Carbonyl (C=O) | Sulfone (SO₂) | Similar geometry and hydrogen bond accepting capability, but with different electronic nature. | u-tokyo.ac.jp |

| Carbonyl (C=O) | Oxime (C=N-OH) | Introduces hydrogen bond donor and acceptor capabilities, altering binding interactions. | researchgate.net |

| Carbonyl (C=O) | Thioether (C-S-C) | A non-polar replacement that removes hydrogen bonding capacity, exploring hydrophobic pockets. | u-tokyo.ac.jp |

| Carbonyl (C=O) | Difluoromethylene (CF₂) | Reduces polarity and removes hydrogen bond acceptor ability while being metabolically stable. | cambridgemedchemconsulting.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com This is achieved by correlating physicochemical or structural parameters, known as molecular descriptors, with the observed activity. drugdesign.org

Descriptor Selection and Calculation for Phenothiazine Scaffolds

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. For the phenothiazine scaffold, a diverse range of descriptors has been employed to capture the structural features responsible for biological interactions. These descriptors are typically calculated using computational chemistry software after optimizing the 3D structure of the molecules, often using methods like Hartree-Fock or Density Functional Theory (DFT). derpharmachemica.comubbcluj.ro

The descriptors used in QSAR studies of phenothiazine derivatives can be broadly categorized as follows:

Topological Descriptors: These are numerical values derived from the 2D representation (molecular graph) of the molecule. They encode information about atomic connectivity and molecular size and shape. Examples include Cluj topological indices and Chi indices (e.g., Chiv2). ubbcluj.roresearchgate.net

Quantum Mechanical Descriptors: These are calculated from the electronic structure of the molecule and provide insights into its reactivity and intermolecular interactions. Common examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity. ubbcluj.ro

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., SlogP), which governs how a molecule partitions between aqueous and lipid environments, a key factor in crossing biological membranes. researchgate.net

Electrostatic Descriptors: These relate to the charge distribution within the molecule. Examples include partial atomic charges and specific descriptors like the hydrogen charge (HC) descriptor, which has been used to model the toxicity of psychotropic drugs. ubbcluj.ronih.gov

The table below provides examples of descriptors used in QSAR studies of phenothiazine derivatives.

| Descriptor Class | Specific Descriptor Examples | Information Encoded | Reference |

| Topological | Cluj indices, Chi indices (Chiv2), SaaCHE index | Molecular connectivity, size, shape, and branching. | ubbcluj.roresearchgate.net |

| Quantum Mechanical | EHOMO, ELUMO, HOMO-LUMO gap, Chemical Potential, Hardness, Electrophilicity | Electronic structure, reactivity, and propensity for orbital interactions. | ubbcluj.ro |

| Physicochemical | SlogP | Lipophilicity and hydrophobicity. | researchgate.net |

| Electrostatic | Partial atomic charges, Hydrogen Charge (HC), Effective Hydrogen Charge (EHC) | Charge distribution, potential for electrostatic interactions, and bioactivation. | ubbcluj.ronih.gov |

Statistical Model Validation and Predictive Power for Biological Interactions

The development of a QSAR model is an iterative process that culminates in rigorous validation to ensure its statistical significance and predictive capability. researchgate.net A validated QSAR model can reliably predict the activity of new, untested compounds, thereby guiding drug design efforts. Validation is typically divided into internal and external procedures. nih.gov

Internal Validation: This process assesses the robustness and stability of the model using the initial dataset. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. derpharmachemica.com In LOO, the model is repeatedly built with all but one compound, and the activity of the excluded compound is predicted. The process is repeated until every compound has been left out once. The results are used to calculate the cross-validated squared correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power. researchgate.netresearchgate.net

External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a training set, used to build the model, and a test set, which is kept separate. The model generated from the training set is then used to predict the activity of the compounds in the test set. The predictive ability is assessed by the predictive R² (R²pred), which measures the correlation between the observed and predicted activities for the test set. nih.gov

Several statistical parameters are used to evaluate the quality and predictive power of a QSAR model.

| Validation Parameter | Symbol(s) | Description | Acceptable Value (General Guideline) | Reference |

| Squared Correlation Coefficient | r² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 | researchgate.netresearchgate.net |

| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model via cross-validation. | > 0.5 | researchgate.netresearchgate.net |

| Predictive R-squared for External Set | R²pred | Measures the predictive performance of the model on an external test set. | > 0.6 | nih.gov |

| Root Mean Square Error of Prediction | RMSEP | Represents the average magnitude of the prediction errors for the test set. | As low as possible | nih.gov |

| rm² | rm² | A metric for external validation that considers the correlation through the origin. | > 0.5 | nih.gov |

QSAR models for phenothiazine derivatives have been developed using various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). derpharmachemica.comubbcluj.roresearchgate.net The successful validation of these models provides confidence in their ability to predict biological interactions and guide the synthesis of novel, more potent derivatives.

Investigation of Molecular Mechanisms of Action in Pre Clinical Models

Receptor Binding and Ligand-Target Interactions (In Vitro)

The interaction of a compound with various receptors is a primary determinant of its pharmacological profile. Phenothiazines are well-known for their interactions with a range of neurotransmitter receptors, and it is anticipated that 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone shares this characteristic. nih.govnih.gov

Affinity and Selectivity Profiling against Relevant Receptors (e.g., GPCRs, Ion Channels)

While specific affinity and selectivity data for this compound are not extensively available in the public domain, the broader class of phenothiazine (B1677639) derivatives has been widely studied. These compounds are known to interact with dopaminergic, serotonergic, histaminergic, and muscarinic receptors. nih.govacs.org The nature and substitution on the phenothiazine ring and the side chain play a crucial role in determining the affinity and selectivity for these receptors. nih.gov

For instance, a study on a novel phenothiazine analog, CWHM-974, demonstrated that its anti-cancer effects were independent of dopamine (B1211576) and serotonin (B10506) receptor inhibition, suggesting that modifications to the phenothiazine scaffold can significantly alter receptor binding profiles. nih.gov Furthermore, research on N-10-carbonyl phenothiazine derivatives has shown that it is possible to design compounds with high potency as cholinesterase ligands that lack significant interactions with various neurotransmitter receptor systems. nih.gov This is particularly relevant for this compound, which possesses an N-acyl group.

Interactive Table: Receptor Binding Profile of Selected Phenothiazine Derivatives (Illustrative)

| Compound | Receptor Target | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Chlorpromazine (B137089) | Dopamine D2 | 1.6 | nih.gov |

| Fluphenazine | Dopamine D2 | 0.4 | nih.gov |

| Thioridazine | Dopamine D2 | 2.5 | nih.gov |

| CWHM-974 | Dopamine D2 | >1000 | nih.gov |

| Chlorpromazine | Serotonin 5-HT2A | 3.2 | nih.gov |

This table is illustrative and shows data for related phenothiazine compounds to provide context for the potential receptor interactions of this compound.

Radioligand Binding Assays in Isolated Systems

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. While specific data for this compound is not available, studies on other phenothiazines provide a framework for what such an investigation would entail. For example, N-oxides of phenothiazine antipsychotics have been shown to inhibit [3H]spiperone binding to rat striatal membranes, indicating interaction with dopamine receptors. nih.gov Synthesized phenothiazine derivatives have also been characterized for their interaction with D1- and D2-dopamine receptors in the bovine caudate nucleus. nih.gov These assays are critical in quantitatively defining the interaction of a new chemical entity with its molecular targets.

Enzymatic Modulation and Pathway Interrogation

Beyond receptor binding, many drugs exert their effects by modulating the activity of key enzymes and consequently influencing intracellular signaling pathways.

Inhibition or Activation of Key Enzymes (e.g., Cholinesterases, LSD1, CDK2)

Cholinesterases: Several studies have highlighted the potential of phenothiazine derivatives to inhibit cholinesterases, particularly butyrylcholinesterase (BChE). nih.govresearchgate.net A study on ten phenothiazine derivatives found them to be mixed or competitive inhibitors of horse serum BChE, with competitive inhibition constants (Ki) ranging from 0.05 to 5 µM. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that lipophilicity, molecular volume, and electronic energies are key determinants of this inhibitory activity. nih.gov More recent research has focused on synthesizing novel phenothiazines and screening them for cholinesterase modulatory effects, identifying several promising candidates. nih.govacs.org Given the structural similarities, it is plausible that this compound could also exhibit cholinesterase inhibitory properties.

Lysine-Specific Demethylase 1 (LSD1): Emerging evidence has implicated phenothiazines in the inhibition of epigenetic enzymes like LSD1. researchgate.net The antipsychotic drug chlorpromazine was identified as an LSD1 inhibitor with an IC50 of 5.135 µM. nih.gov Subsequent synthesis and evaluation of chlorpromazine derivatives led to the discovery of more potent inhibitors, with IC50 values in the sub-micromolar range. nih.gov This suggests that the phenothiazine scaffold is a viable starting point for the development of LSD1 inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): While there is no direct evidence linking this compound to CDK2 inhibition, the broader interest in phenothiazines as anti-cancer agents warrants consideration of this and other cell cycle-related targets. chemrxiv.org

Interactive Table: Enzymatic Inhibition by Phenothiazine Derivatives (Illustrative)

| Compound Class | Enzyme Target | Inhibition Data | Reference |

|---|---|---|---|

| Phenothiazine derivatives | Butyrylcholinesterase | Ki = 0.05 - 5 µM | nih.gov |

| Chlorpromazine | LSD1 | IC50 = 5.135 µM | nih.gov |

This table provides illustrative data for the enzymatic inhibitory activities of related phenothiazine compounds.

Modulation of Intracellular Signaling Pathways

The interaction of phenothiazines with receptors and enzymes can trigger a cascade of events within the cell, modulating various intracellular signaling pathways. Phenothiazines have been shown to influence pathways such as MAP kinase, Wnt, and retinoic acid signaling. acs.org Some derivatives can also impact the PI3K/Akt/mTOR/p70S6K signaling pathway. nih.gov A phenothiazine derivative was found to regulate the Wnt/β-catenin signaling pathway in a concentration-dependent manner. nih.gov The ability to disrupt these signaling pathways is a key aspect of the anti-cancer potential of phenothiazine derivatives. chemrxiv.org

Cellular and Subcellular Level Investigations (In Vitro)

In vitro studies using cell lines provide a more integrated view of a compound's biological effects. While specific data for this compound is limited, research on related N-acylphenothiazines has demonstrated cytotoxic activity against human leukemic and squamous carcinoma cell lines. nih.gov Phenothiazines can induce a variety of cellular effects, including modulation of autophagy, membrane disruption, and efflux pump inhibition. nih.govacs.org They have also been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. chemrxiv.org The surface activity of phenothiazine derivatives, which influences their interaction with biological membranes, has also been a subject of investigation. umich.edu

Membrane Interaction Studies and Permeability

The phenothiazine scaffold, the core of this compound, is known for its significant interactions with cellular membranes. As cationic amphiphilic structures, phenothiazine derivatives readily intercalate into the lipid bilayers of cell membranes. researchgate.net This insertion can modify the biophysical properties of the membrane, including its fluidity, permeability, and organization. frontiersin.orgnih.gov Studies have shown that these compounds can induce lipid phase separation, disrupt lipid rafts, and even cause a thinning of the plasma membrane. frontiersin.orgnih.gov

This interaction with the membrane is a crucial aspect of their biological activity, influencing membrane-dependent processes like signal transduction and the function of ion channels. researchgate.netfrontiersin.org The accumulation of phenothiazines within the lipid membrane can alter its integrity and sensitize cells to injury. nih.gov By modifying membrane properties, these compounds can make cancer cells more susceptible to damage and counteract multidrug resistance. frontiersin.orgnih.gov

The permeability of phenothiazine derivatives across biological barriers, such as the intestinal lining or the blood-brain barrier, is a key factor in their pharmacokinetic profile. Computational models are often used to predict these properties. For instance, the Caco-2 cell permeability factor (Papp), an indicator of intestinal absorption, and the human skin permeability coefficient (logKp) have been calculated for several phenothiazine derivatives.

| Compound | Papp (x 10⁻⁶ cm/s) | logKp (cm/h) |

|---|---|---|

| Fluphenazine | 140 | -2.583 |

| Trifluoperazine | 221 | -2.607 |

| Triflupromazine | 170 | -2.557 |

Data for this table is derived from computational predictions for representative phenothiazine derivatives and illustrates their generally good intestinal permeability and low skin permeability. mdpi.com

Effects on Organelle Function (e.g., Mitochondria, Endoplasmic Reticulum)

The interaction of phenothiazine derivatives with cellular membranes extends to the membranes of intracellular organelles, particularly mitochondria. The effects on mitochondrial function are often concentration-dependent. oup.comoup.com At lower concentrations, some phenothiazines can stimulate mitochondrial respiration, whereas higher concentrations tend to be inhibitory. oup.comoup.com

A significant effect of many phenothiazine derivatives is the induction of mitochondrial dysfunction. unifesp.br They have been shown to promote the dissipation of the mitochondrial transmembrane potential (ΔΨm), a critical event that can lead to cellular apoptosis. unifesp.brresearchgate.net This permeabilization of the mitochondrial membrane can result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. unifesp.br The cytotoxic potency of different phenothiazine derivatives against cancer cell lines has been directly correlated with their ability to disrupt the mitochondrial membrane potential. unifesp.brresearchgate.net Furthermore, certain phenothiazine-based antioxidants have been found to induce mitochondrial biogenesis in cellular models of Friedreich's ataxia. nih.gov

| Phenothiazine Derivative | EC₅₀ for ΔΨm Dissipation (µM) |

|---|---|

| Thioridazine | 41.2 ± 3.4 |

| Trifluoperazine | 48.1 ± 1.9 |

| Chlorpromazine | 57.3 ± 2.1 |

| Fluphenazine | 66.4 ± 3.5 |

| Triflupromazine | 117.2 ± 4.5 |

EC₅₀ values represent the concentration required to cause a 50% dissipation of the mitochondrial transmembrane potential (ΔΨm) in hepatoma tissue culture cells, indicating the relative potency of different derivatives. unifesp.br

Modulation of Specific Cellular Processes (e.g., PD-L1 expression, apoptosis induction in specific cell lines for research purposes)

The induction of mitochondrial dysfunction by phenothiazine derivatives is a key mechanism through which these compounds can trigger programmed cell death, or apoptosis. researchgate.net The permeabilization of the mitochondrial membrane is a central event in the intrinsic apoptotic pathway. unifesp.br Consequently, the potent cytotoxicity of some phenothiazines against various tumor cell lines has been attributed to their ability to initiate this mitochondrial-led apoptosis. researchgate.net While the pro-apoptotic potential of the phenothiazine class is established, specific studies detailing apoptosis induction by this compound in particular research cell lines are not extensively documented in the current literature.

Similarly, the modulation of immune checkpoint proteins, such as Programmed death-ligand 1 (PD-L1), by phenothiazine compounds is an emerging area of interest in cancer research. However, specific data on the effect of this compound on PD-L1 expression is not presently available.

Redox Properties and Antioxidant Activity Studies

The phenothiazine ring system is inherently redox-active due to the presence of nitrogen and sulfur heteroatoms within its tricyclic structure. nih.gov This chemical feature makes phenothiazine derivatives good electron donors, allowing them to participate in oxidation-reduction reactions. nih.gov This dual nature means that depending on the chemical environment, they can exhibit both antioxidant and pro-oxidant properties. nih.gov Their ability to engage in electron transfer processes is fundamental to their capacity to act as antioxidants by neutralizing reactive free radicals. nih.gov

Electron Transfer Mechanisms of Phenothiazine Derivatives

The antioxidant activity of the phenothiazine scaffold is primarily mediated through its ability to donate an electron or a hydrogen atom to neutralize unstable free radicals. Computational and experimental studies have identified several key mechanisms for radical scavenging. nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. For phenothiazine, the hydrogen atom on the amine group is the primary site for this reaction. nih.gov

Single Electron Transfer (SET): The phenothiazine molecule can donate a single electron to a radical species, converting the radical into a more stable anion. mdpi.com This process forms a phenothiazine radical cation, which is stabilized by resonance.

Radical Adduct Formation (RAF): A free radical can directly add to one of the aromatic carbon atoms of the phenothiazine ring, forming a stable adduct and thus terminating the radical chain reaction. nih.gov

The prevalence of each mechanism depends on factors such as the specific radical species, the solvent, and the pH of the medium. nih.govrsc.org For instance, in aqueous, physiological environments, phenothiazines are excellent antioxidants against a broad spectrum of harmful radicals. nih.gov

Free Radical Scavenging Assays (In Vitro)

The antioxidant potential of phenothiazine derivatives is commonly evaluated in vitro using colorimetric assays that measure their ability to scavenge stable synthetic radicals. Two of the most widely used methods are the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable free radical DPPH, which has a deep violet color. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a pale-yellow hydrazine (B178648) derivative, and the color change, measured by a spectrophotometer, is proportional to the radical scavenging activity. mdpi.commdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this method, the ABTS radical cation (ABTS•+) is generated, which is intensely colored blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color. This decolorization is monitored to quantify the scavenging capacity. researchgate.netnih.gov

The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. Studies on various phenothiazine derivatives have shown a wide range of activities, indicating that the substituents on the phenothiazine core significantly influence their antioxidant potency.

| Compound | % Inhibition at 1 mg/mL |

|---|---|

| Compound 4a | 49.8% |

| Compound 4b | 51.3% |

| Compound 4c | 45.2% |

| Compound 4g | 55.1% |

| Compound 4i | 58.9% |

| Ascorbic Acid (Standard) | 94.7% |

Data from a study on novel chalcone-based phenothiazine derivatives, showing moderate radical scavenging activity compared to the standard antioxidant, ascorbic acid. mdpi.com

| Assay | IC₅₀ (µg/mL) |

|---|---|

| DPPH | 152.00 ± 1.53 |

| ABTS | > 200 |

IC₅₀ values for the phenothiazine drug prochlorperazine dimaleate, indicating its relative scavenging activity in different assays. A higher IC₅₀ value signifies lower activity. The compound was found to be inactive in the ABTS assay at the concentrations tested. researchgate.net

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its biological activity. The energy landscape provides a map of the molecule's possible shapes (conformers) and their relative stabilities.

Molecular Mechanics and Quantum Mechanics Calculations

While specific molecular mechanics (MM) and quantum mechanics (QM) studies for 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone are not extensively detailed in published literature, the conformational properties of the core phenothiazine (B1677639) structure are well-characterized.

The phenothiazine ring system is not planar. X-ray crystallography and computational studies on related compounds, such as 1-(10H-phenothiazin-10-yl)ethanone, reveal that the phenothiazine unit adopts a distinct "butterfly" conformation. The central six-membered thiazine (B8601807) ring exists in a boat form. The degree of folding, or the dihedral angle between the two benzene (B151609) rings, is a key conformational parameter. In 1-(10H-phenothiazin-10-yl)ethanone, this fold angle is reported to be 46.39 (7)°, a value influenced by the steric repulsion between the phenothiazine fragment and the N-acetyl group. Similarly, for 1-(10H-phenothiazin-2-yl)ethanone, the thiazine ring adopts a slightly distorted boat conformation.

For this compound, it is expected that the fundamental butterfly and boat conformations of the phenothiazine core are preserved. Quantum mechanics calculations, such as Density Functional Theory (DFT), would be utilized to determine the precise bond lengths, angles, and the rotational barrier of the morpholino-ethanone substituent. These calculations help identify the lowest energy (most stable) conformer and the energy barriers for transitioning between different conformations.

Docking Studies with Potential Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. Although specific docking studies for this compound are not widely reported, research on analogous phenothiazine derivatives has identified several potential protein targets. These studies provide a basis for investigating the potential interactions of the title compound.

Phenothiazines are known to interact with a variety of biological targets, and docking studies help elucidate the specific binding modes. For instance, different phenothiazine derivatives have been computationally docked against targets implicated in cancer and neurological disorders. The primary aim of these studies is to understand the key amino acid interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 1: Potential Protein Targets for Phenothiazine Derivatives Identified Through Molecular Docking This table is generated based on docking studies of various phenothiazine derivatives, suggesting potential targets for this compound.

| Protein Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| Cholinesterases (AChE, BChE) | Neurodegenerative Diseases | Phenothiazines identified as potential inhibitors, interacting with key residues in the active site. |

| Tubulin | Cancer | Derivatives were shown to bind at the colchicine (B1669291) binding site, suggesting a mechanism for inhibiting microtubule polymerization. |

| SIRT1 | Cancer | Computational screening identified phenothiazine derivatives as inhibitors that could induce p53 hyperacetylation. |

| Dopamine (B1211576) Receptors | Schizophrenia, Psychosis | The antipsychotic effects of phenothiazines are largely attributed to their ability to inhibit dopamine receptors. |

| Microtubule Affinity Regulating Kinase 4 (MARK4) | Cancer | Novel phenothiazine hybrids were designed and docked, showing effective binding and inhibition of the MARK4 protein. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights that static models like docking cannot.

Ligand-Protein Interaction Dynamics and Stability

Following molecular docking, MD simulations are used to assess the stability of the predicted ligand-protein complex. An MD simulation would model the this compound molecule docked into a target protein's binding site, surrounded by solvent molecules. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms are calculated.

Analysis of the simulation trajectory can confirm whether the ligand remains stably bound in the predicted pose. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein are monitored. A stable RMSD suggests a stable binding mode. Furthermore, MD simulations allow for the detailed study of intermolecular interactions, such as the persistence of hydrogen bonds and changes in hydrophobic contacts over time.

Solvent Effects and Conformational Transitions

MD simulations explicitly model the solvent (usually water), allowing for the study of its effect on both the ligand and the protein. The presence of water molecules can mediate ligand-protein interactions and is crucial for an accurate representation of the biological environment. These simulations can reveal how the compound's conformation might change upon moving from an aqueous environment to the hydrophobic binding pocket of a protein. This analysis provides a more realistic view of the binding process and the conformational flexibility of the this compound molecule in a dynamic, solvated system.

In Silico ADMET Predictions (Excluding Clinical Implications)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties based on the molecule's structure.

For this compound, a standard ADMET profile would be generated to evaluate its drug-like properties. These predictions are theoretical and serve to prioritize candidates for further experimental testing.

Table 2: Representative In Silico ADMET Properties for Compound Evaluation This table outlines the types of ADMET parameters typically predicted computationally for a novel compound like this compound. Specific predicted values for this compound are not available in the public domain.

| Category | Property | Description |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |

| Caco-2 Permeability | An in vitro model to predict intestinal permeability. | |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the blood-brain barrier, relevant for CNS-acting drugs. | |

| Distribution | Plasma Protein Binding (PPB) | Predicts the percentage of the compound that will bind to proteins in the blood plasma, affecting its free concentration. |

| Metabolism | CYP450 Inhibition/Substrate | Predicts whether the compound inhibits or is a substrate for key Cytochrome P450 enzymes (e.g., 2D6, 3A4), which is crucial for predicting drug-drug interactions. |

| Excretion | Renal Clearance | Predicts the rate at which the compound is cleared from the body by the kidneys. |

| Toxicity | hERG Inhibition | Predicts the potential for the compound to block the hERG potassium channel, which can be linked to cardiotoxicity. |

| Ames Mutagenicity | Predicts the mutagenic potential of the compound. | |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |

Computational Models for Permeability and Absorption

The permeability and absorption of a drug candidate are pivotal to its oral bioavailability. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed to predict these parameters for phenothiazine derivatives. These models correlate the structural features of molecules with their biological activity. For phenothiazines, key descriptors like lipophilicity (logP), topological polar surface area (TPSA), and molecular weight are instrumental in predicting intestinal absorption and blood-brain barrier penetration. mdpi.com

A study on various phenothiazine derivatives highlighted the utility of in silico tools in predicting ADME properties, suggesting that such compounds generally exhibit good potential for oral absorption based on Lipinski's rule of five. irjmets.com

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Illustrative) Note: The following data is illustrative and based on general predictions for phenothiazine-like structures using common in silico tools. Actual experimental values may vary.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 326.42 g/mol | Compliant with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | Suggests good intestinal absorption |

| Caco-2 Permeability (logPapp) | High | Predicts good intestinal cell permeability |

| Human Intestinal Absorption | >90% | Suggests high absorption from the gut |

Metabolic Site Prediction Algorithms

The metabolic stability of a compound is a critical determinant of its duration of action and potential for drug-drug interactions. Computational algorithms are employed to predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. These tools, such as MetaSite and SMARTCyp, analyze the reactivity and accessibility of different atoms within a molecule. psu.edu

For phenothiazine derivatives, metabolism often occurs on the tricyclic ring system and the N-alkyl side chain. A primary metabolic pathway for many phenothiazines is hydroxylation, typically at the 7-position of the ring, followed by glucuronidation. kau.edu.sa Other common metabolic transformations include N-dealkylation and S-oxidation.

In the case of this compound, metabolic site prediction algorithms would likely identify the following as potential sites of biotransformation:

Aromatic hydroxylation: The phenothiazine ring, particularly positions susceptible to electrophilic attack.

Oxidation of the sulfur atom: Leading to the formation of a sulfoxide (B87167).

Metabolism of the morpholine (B109124) ring: This could involve ring opening or hydroxylation.

Hydrolysis of the ethanone (B97240) linker: Cleavage of the bond between the carbonyl group and the morpholine nitrogen.

The predictions from these algorithms are valuable for guiding further experimental metabolism studies and for understanding the potential formation of active or toxic metabolites.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its reactivity and interactions with biological targets. Theoretical methods such as Density Functional Theory (DFT) are used to investigate these properties.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Illustrative Frontier Molecular Orbital Data for a Phenothiazine Derivative Note: This data is representative of typical values for phenothiazine derivatives and not specific to this compound.

| Parameter | Illustrative Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -2.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.5 to 4.5 | Reflects chemical stability and reactivity |

Electrostatic Potential Maps and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions representing positive electrostatic potential (electron-poor areas).

For this compound, a theoretical analysis of its MEP reveals distinct regions of charge localization. The area around the carbonyl oxygen of the ethanone group is expected to be a region of high negative potential, making it a likely site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom attached to the nitrogen of the phenothiazine ring would exhibit a positive electrostatic potential, indicating its susceptibility to interaction with nucleophiles.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These descriptors help in understanding the global reactivity of the molecule. For phenothiazine derivatives, these descriptors can quantify their antioxidant potential and their propensity to engage in charge-transfer interactions.

Advanced Analytical Methodologies for Research Application

Chromatographic Techniques for Compound Separation and Quantification (for research samples)

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds like 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone, enabling the separation of the analyte from impurities and its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds such as phenothiazine (B1677639) derivatives. For the analysis of this compound, a reversed-phase HPLC method is typically employed. This approach utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of the compound based on its hydrophobicity.

Method parameters are optimized to achieve sharp, symmetrical peaks with good resolution from any potential impurities or degradation products. Key parameters include the choice of the stationary phase, the composition and pH of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), the flow rate, and the column temperature. Detection is commonly performed using a UV-Vis detector, as the phenothiazine chromophore exhibits strong absorbance in the UV region.

A typical HPLC method for a phenothiazine derivative might involve a gradient elution to ensure the separation of compounds with a range of polarities. The validation of such a method would include assessments of linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-90% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Expected RT | ~12-15 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some phenothiazine derivatives can be analyzed directly by GC-MS, the volatility of this compound may be a limiting factor. However, with appropriate derivatization to increase volatility and thermal stability, GC-MS can be a valuable tool for its identification and quantification.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison with spectral libraries. shimadzu.com

Table 2: Representative GC-MS Parameters for the Analysis of Phenothiazine Derivatives

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | 40-550 m/z |

| Transfer Line Temp. | 290 °C |

For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the morpholino group and other key structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of complex research samples, allowing for the quantification of this compound at very low concentrations.

The LC separation is typically performed using a reversed-phase column as described for HPLC. The eluent from the column is introduced into the mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates gas-phase ions of the analyte. researchgate.net